molecular formula C9H14N3NaO8P B8822413 2'-Cytidylic acid, disodium salt CAS No. 81487-28-7

2'-Cytidylic acid, disodium salt

Cat. No.: B8822413
CAS No.: 81487-28-7
M. Wt: 346.19 g/mol
InChI Key: KBCNDWXEMGRMOL-IAIGYFSYSA-N
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Description

2’-Cytidylic acid, disodium salt is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a disodium salt form of cytidylic acid, which is a monophosphate nucleotide. This compound is essential in the synthesis of RNA and DNA, making it a vital component in genetic research and molecular biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-cytidylic acid, disodium salt typically involves the phosphorylation of cytidine. One common method includes the reaction of cytidine with triethyl phosphate and pyridine at a controlled temperature range of -15 to 5°C . This reaction yields cytidylic acid, which is then converted to its disodium salt form through neutralization with sodium hydroxide.

Industrial Production Methods: In industrial settings, the production of 2’-cytidylic acid, disodium salt is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 2’-Cytidylic acid, disodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cytidine diphosphate (CDP) and cytidine triphosphate (CTP).

    Reduction: Reduction reactions can convert it back to cytidine.

    Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed:

    Oxidation: Cytidine diphosphate (CDP) and cytidine triphosphate (CTP).

    Reduction: Cytidine.

    Substitution: Various nucleotide analogs depending on the substituent introduced.

Scientific Research Applications

2’-Cytidylic acid, disodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-cytidylic acid, disodium salt involves its incorporation into RNA and DNA during nucleic acid synthesis. It acts as a substrate for RNA polymerase and DNA polymerase, facilitating the elongation of the nucleotide chain. The compound targets specific enzymes and pathways involved in nucleotide metabolism, influencing various cellular processes .

Comparison with Similar Compounds

    Cytidine monophosphate (CMP): Similar in structure but lacks the disodium salt form.

    Cytidine diphosphate (CDP): Contains an additional phosphate group.

    Cytidine triphosphate (CTP): Contains two additional phosphate groups.

Uniqueness: 2’-Cytidylic acid, disodium salt is unique due to its specific role in nucleotide synthesis and its disodium salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various biochemical and industrial applications .

Properties

CAS No.

81487-28-7

Molecular Formula

C9H14N3NaO8P

Molecular Weight

346.19 g/mol

IUPAC Name

disodium;[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1

InChI Key

KBCNDWXEMGRMOL-IAIGYFSYSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O.[Na]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O.[Na]

Origin of Product

United States

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